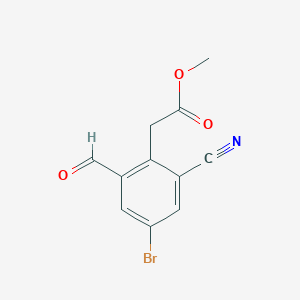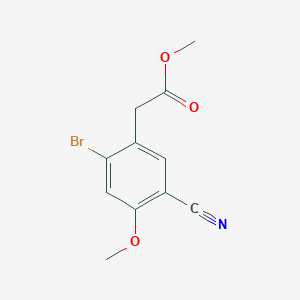
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate
Vue d'ensemble
Description
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate, also known as EBDC, is a synthetic compound that is used in various scientific and industrial applications. EBDC is a colorless, odorless, and crystalline solid with a melting point of 78-80°C and is soluble in organic solvents such as ethanol and methanol. EBDC is a versatile compound that has been used in various scientific research applications, including as a reagent in organic synthesis.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. This compound is also used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate acts as a nucleophile, meaning it is capable of forming a covalent bond with an electron-rich species. This reaction is known as nucleophilic substitution, and it is the basis of the two-step synthesis process described above. In the first step, the electron-rich species is the difluoromethylmagnesium bromide, which reacts with the 2-bromo-3-cyano-6-methylbenzoic acid to form the this compound. In the second step, the electron-rich species is the ethyl bromide, which reacts with the this compound to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can be used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as the potential to act as an inhibitor of histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate is a versatile compound that is widely used in scientific research, and it has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, this compound can be difficult to handle due to its hygroscopic nature, and it can react with other compounds in the presence of moisture.
Orientations Futures
The potential applications of Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate are vast and varied. Future research could focus on investigating the potential of this compound as a therapeutic agent, as well as exploring its potential as a catalyst for other organic reactions. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical pathways and to identify potential new uses for the compound. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Propriétés
IUPAC Name |
ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-7(10(13)14)4-3-6(5-15)9(8)12/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAKJYNAPYBPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















